molecular formula C8H14O2 B12557446 but-3-enyl 2-methylpropanoate CAS No. 144634-58-2

but-3-enyl 2-methylpropanoate

Cat. No.: B12557446
CAS No.: 144634-58-2
M. Wt: 142.20 g/mol
InChI Key: ZWGVKCZJCBBYSI-UHFFFAOYSA-N
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Description

But-3-enyl 2-methylpropanoate is an ester compound with the molecular formula C9H16O2. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is derived from but-3-en-1-ol and 2-methylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-enyl 2-methylpropanoate can be synthesized through the esterification reaction between but-3-en-1-ol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

But-3-enyl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products Formed

    Hydrolysis: But-3-en-1-ol and 2-methylpropanoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Epoxides or diols from the but-3-enyl group.

Scientific Research Applications

But-3-enyl 2-methylpropanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-enyl 2-methylpropanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

But-3-enyl 2-methylpropanoate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structure, which includes a but-3-enyl group and a 2-methylpropanoate moiety. This combination imparts distinct chemical properties and reactivity compared to other esters.

Properties

CAS No.

144634-58-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

but-3-enyl 2-methylpropanoate

InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

ZWGVKCZJCBBYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCC=C

Origin of Product

United States

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